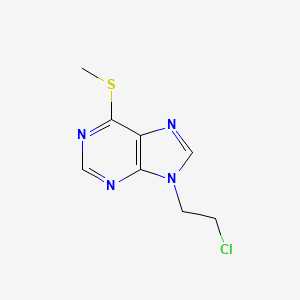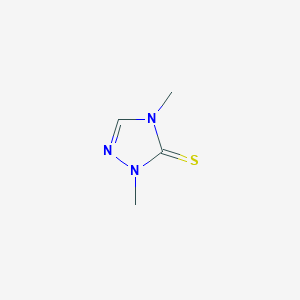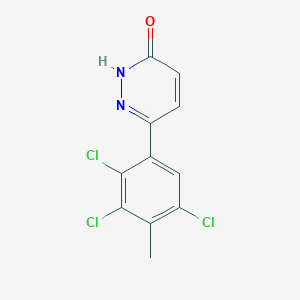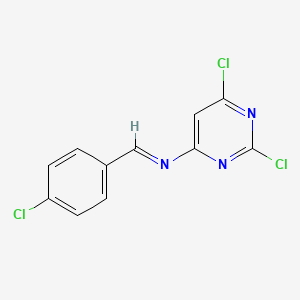
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyrimidine ring and a chlorobenzylidene group at the nitrogen atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with 4-chlorobenzaldehyde in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
化学反应分析
Types of Reactions
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
科学研究应用
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
相似化合物的比较
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A similar compound with two chlorine atoms at positions 2 and 6 of the pyridine ring and a dimethylamino group at position 4.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative with chlorine atoms at positions 2 and 4 and a methyl group at position 6.
Uniqueness
2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the chlorobenzylidene group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C11H6Cl3N3 |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
(E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine |
InChI |
InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+ |
InChI 键 |
DDSUZEUEEYTPGG-GIDUJCDVSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



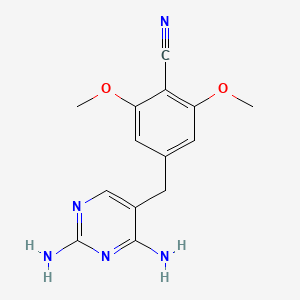
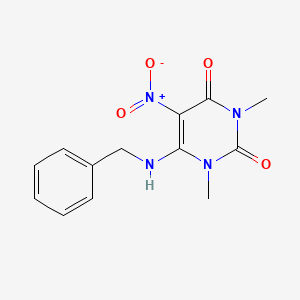

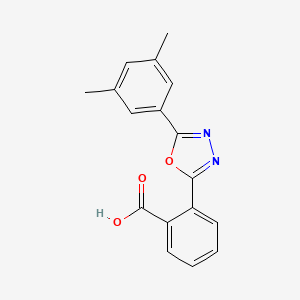
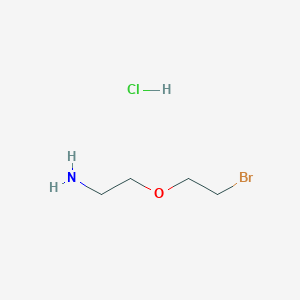


![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)

